molecular formula C19H12O3 B1201599 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one CAS No. 78729-83-6

9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one

Cat. No.: B1201599
CAS No.: 78729-83-6
M. Wt: 288.3 g/mol
InChI Key: PODSTHAFQFMETD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one can be synthesized from 2-naphthol and cinnamaldehyde . The reaction typically involves the condensation of these two compounds under specific conditions to form the desired flavone structure. The process may require the use of catalysts and controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar principles as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the flavone structure, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly involving the hydroxyl group, can lead to the formation of various substituted flavones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve acidic or basic catalysts, depending on the desired product.

Major Products Formed:

Scientific Research Applications

9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one involves its interaction with specific enzymes and receptors:

Properties

CAS No.

78729-83-6

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

9-hydroxy-2-phenylbenzo[h]chromen-4-one

InChI

InChI=1S/C19H12O3/c20-14-8-6-12-7-9-15-17(21)11-18(13-4-2-1-3-5-13)22-19(15)16(12)10-14/h1-11,20H

InChI Key

PODSTHAFQFMETD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC(=C4)O)C=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC(=C4)O)C=C3

Synonyms

9-hydroxy-alpha-naphthoflavone

Origin of Product

United States

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